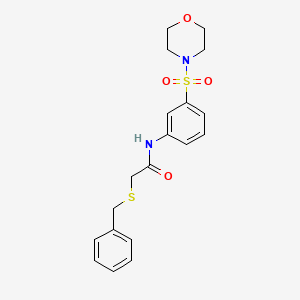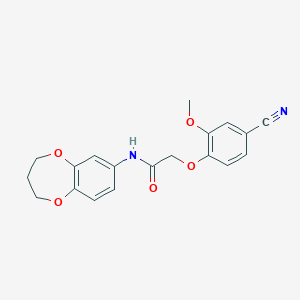
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the production of inflammatory cytokines and enzymes. It also modulates the activity of certain receptors in the body, which can lead to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments include its high purity, good yield, and potential applications in drug development. However, the limitations of this compound include its high cost and the need for specialized equipment and expertise to synthesize it.
Future Directions
There are several future directions for research on 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as arthritis and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for targeted therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound with potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs that can effectively treat various diseases.
Synthesis Methods
There are several methods for synthesizing 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One of the most commonly used methods involves the reaction of 3-morpholin-4-ylsulfonylaniline with benzyl mercaptan and acetic anhydride in the presence of a catalyst. This method yields a high purity product with a good yield.
Scientific Research Applications
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has potential applications in drug development. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be effective in treating various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, this compound has been used in the development of new drugs that target specific receptors in the body.
properties
IUPAC Name |
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-19(15-26-14-16-5-2-1-3-6-16)20-17-7-4-8-18(13-17)27(23,24)21-9-11-25-12-10-21/h1-8,13H,9-12,14-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCEKDKSCVQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7456247.png)


![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)